molecular formula C12H16BF5O2S B1433730 3-([Pentafluorothio)benzeneboronic acid, pinacol ester CAS No. 1286278-35-0

3-([Pentafluorothio)benzeneboronic acid, pinacol ester

Cat. No. B1433730
CAS RN: 1286278-35-0
M. Wt: 330.13 g/mol
InChI Key: ISODYTWOQOJZFY-UHFFFAOYSA-N
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Description

3-([Pentafluorothio)benzeneboronic acid, pinacol ester is a useful fluorinated building block that can be applied throughout organic synthesis . The boron-pinacol ester can be utilized in a Suzuki cross-coupling reaction with an organohalide to build larger scaffolds .


Synthesis Analysis

The primary method for the synthesis of boronic acids is through the electrophilic trapping of an organometallic reagent with a boric ester . The reaction is performed at low temperature to attenuate over-alkylation that would lead to the formation of borinic, rather than boronic, esters .


Molecular Structure Analysis

The molecular structure of 3-([Pentafluorothio)benzeneboronic acid, pinacol ester is complex, making it suitable for various applications such as catalysis, drug discovery, and material synthesis.


Chemical Reactions Analysis

The Suzuki–Miyaura (SM) coupling reaction is arguably the most widely-applied transition metal catalyzed carbon–carbon bond forming reaction to date . Its success originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .


Physical And Chemical Properties Analysis

The general physical and chemical properties of each class of reagent are evaluated with special emphasis on the currently understood mechanisms of transmetalation . The methods to prepare each reagent are outlined, followed by example applications in SM coupling .

Scientific Research Applications

Here is a comprehensive analysis of the scientific research applications of “3-([Pentafluorothio)benzeneboronic acid, pinacol ester”, focusing on two unique applications:

Organic Synthesis

“3-([Pentafluorothio)benzeneboronic acid, pinacol ester” is a valuable fluorinated building block in organic synthesis. It is particularly used in Suzuki cross-coupling reactions with organohalides to construct larger molecular scaffolds. This reaction is pivotal for creating complex organic compounds, which can serve as the foundation for various pharmaceuticals and materials .

Pharmaceuticals

This compound is also utilized in pharmaceutical testing as a high-quality reference standard. It ensures accurate results in the development and quality control of pharmaceutical products .

Safety and Hazards

There may be irritation and redness at the site of contact . There may be irritation of the throat with a feeling of tightness in the chest . Exposure may cause coughing or wheezing .

Future Directions

The increased stability of boronic esters also rises new challenges, considering the removal of the boron moiety at the end of a sequence if required . While boranes undergo efficient protodeboronation with propionic acid by protonolysis or hydrogenation at elevated temperatures , boronic esters usually do not . The protodeboronation of unactivated alkyl and especially primary alkyl boronic esters is underexplored .

Mechanism of Action

Target of Action

The primary target of 3-([Pentafluorothio)benzeneboronic acid, pinacol ester is the formation of carbon-carbon bonds in organic synthesis . This compound is a boronate ester, which is generally used in metal-catalyzed carbon-carbon bond formation reactions .

Mode of Action

The compound interacts with its targets through a process known as Suzuki-Miyaura cross-coupling . This reaction involves the coupling of an organohalide with the boronate ester in the presence of a palladium catalyst . The palladium catalyst facilitates the transmetalation process, where the boronate ester is transferred from boron to palladium .

Biochemical Pathways

The Suzuki-Miyaura cross-coupling reaction is a key biochemical pathway affected by 3-([Pentafluorothio)benzeneboronic acid, pinacol ester . This reaction allows for the formation of larger molecular scaffolds, which are essential in various areas of organic synthesis .

Pharmacokinetics

The reaction conditions are exceptionally mild and functional group tolerant, contributing to the compound’s stability and reactivity .

Result of Action

The result of the compound’s action is the formation of new carbon-carbon bonds, enabling the synthesis of larger molecular structures . This is particularly valuable in organic synthesis, where the creation of complex molecular architectures is often required .

Action Environment

The efficacy and stability of 3-([Pentafluorothio)benzeneboronic acid, pinacol ester are influenced by the reaction conditions of the Suzuki-Miyaura cross-coupling . The reaction is known for its mild and functional group tolerant conditions, which can impact the compound’s performance . Additionally, the presence of a palladium catalyst is crucial for the transmetalation process .

properties

IUPAC Name

pentafluoro-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-λ6-sulfane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16BF5O2S/c1-11(2)12(3,4)20-13(19-11)9-6-5-7-10(8-9)21(14,15,16,17)18/h5-8H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISODYTWOQOJZFY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)S(F)(F)(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16BF5O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,4,5,5-Tetramethyl-2-(m-pentafluorosulfanylbenzene)-1,3,2-dioxaborolane

CAS RN

1286278-35-0
Record name 3-([Pentafluorothio)benzeneboronic acid, pinacol ester
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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